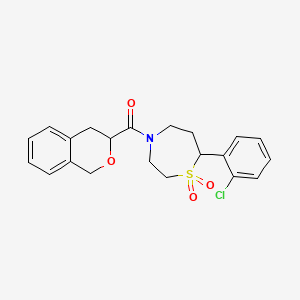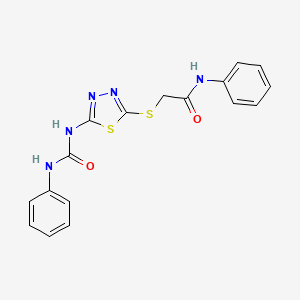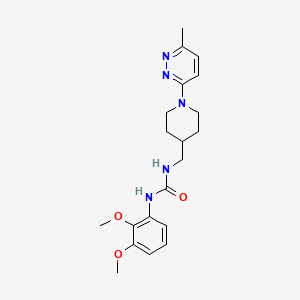
(2E)-3-(4-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2E)-3-(4-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one” is a type of chalcone, a class of compounds that are known for their diverse range of biological activities . Chalcones are privileged structures in chemistry because they present a variety of possibilities for the construction of new molecules, which can be obtained from natural sources or by synthesis .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The compound was synthesized and characterized by single-crystal X-ray Diffraction (XRD), Fourier Transform Raman (FT-Raman), Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR), and Ultraviolet-visible (UV–Vis) spectroscopy .
Molecular Structure Analysis
The molecular structure of this chalcone was elucidated using single-crystal X-ray diffraction technique . The crystallographic data show that at room temperature, the compound has a monoclinic structure with P21/c space group, and four molecules per unit cell .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were investigated using various spectroscopic techniques . The vibrational, electronic and non-linear optical (NLO) properties of the compound were studied .
Applications De Recherche Scientifique
Spectroscopic Characterization and Antimicrobial Activity
The compound has been characterized using various spectroscopic techniques like FT-IR, UV-visible, and NMR, and its structure has been determined using X-ray diffraction. Its antimicrobial properties have also been explored, showing moderate activity against selected pathogens (Sadgir et al., 2020).
Crystal Structure and Hirshfeld Surface Studies
Chalcone derivatives, including this compound, have been synthesized and characterized by single-crystal X-ray diffraction. Hirshfeld surface analysis is utilized to understand the intermolecular interactions, which can have implications in material science (Salian et al., 2018).
Insights into Molecular Structure and Electronic Properties
Detailed analysis of this compound's molecular structure, electronic properties, and chemical reactivity has been conducted using density functional theory (DFT). This provides insights into its potential applications in fields like materials science and pharmacology (Adole et al., 2020).
Nonlinear Optical Properties and NBO Analysis
The nonlinear optical properties and molecular structure of chalcone derivatives have been studied, revealing potential applications in photonic and electronic devices. NBO analysis helps in understanding the stability and charge delocalization within the molecule, which is critical for materials science applications (Najiya et al., 2014).
Synthesis and Characterization of Chalcone Derivatives
Research has been done on synthesizing and characterizing chalcone derivatives, including the compound , which aids in the development of new materials with potential applications in various fields like pharmaceuticals and materials science (Tayade & Waghmare, 2016).
Molecular Docking and Interaction with SARS-CoV-2
A study investigated the interactions of chalcone derivatives with SARS-CoV-2, offering insights into potential therapeutic applications of these compounds in treating COVID-19 (Almeida-Neto et al., 2020).
Nonlinear Optical Studies and DFT Method
Further research into the nonlinear optical properties of chalcone derivatives has been conducted using Z-scan technique and DFT method, indicating the potential of these compounds in nonlinear optics and photonics (Mathew et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO2/c1-2-20-16-10-6-14(7-11-16)17(19)12-5-13-3-8-15(18)9-4-13/h3-12H,2H2,1H3/b12-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSGVFFDBSTANJ-LFYBBSHMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-6-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2377030.png)
![5-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine]hydrochloride](/img/structure/B2377033.png)
![8-isobutyl-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377034.png)

![4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoic Acid](/img/structure/B2377037.png)
![2-(5-Methylimidazo[1,2-a]pyrazin-2-yl)acetic acid;dihydrochloride](/img/structure/B2377038.png)


![N-(2-methoxy-5-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2377045.png)
![4-butoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2377046.png)
![3-(2-fluorobenzyl)-7-[(tetrahydrofuran-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2377047.png)

![4-[4-(Benzyloxy)phenoxy]butan-1-amine hydrochloride](/img/structure/B2377052.png)
![N-(2-ethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2377053.png)